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Compound of Interest

Compound Name: N-(3-iodopyridin-2-yl)pivalamide

Cat. No.: B046723 Get Quote

Substituted 2-aminopyridines represent a cornerstone scaffold in medicinal chemistry and drug

development, prized for their versatile biological activities and synthetic accessibility. This

technical guide provides researchers, scientists, and drug development professionals with an

in-depth review of the synthesis, biological activities, and structure-activity relationships of this

important class of compounds. The information is presented with a focus on quantitative data,

detailed experimental protocols, and visual representations of key concepts to facilitate

research and development efforts.

Core Biological Activities and Quantitative Data
The 2-aminopyridine moiety is a privileged structure found in numerous biologically active

compounds, demonstrating a wide array of pharmacological effects. These include potent

anticancer, antibacterial, antifungal, and anti-inflammatory properties. The following sections

and tables summarize the quantitative data for some of the key activities.

Kinase Inhibitory Activity
A significant area of research for substituted 2-aminopyridines is their role as kinase inhibitors,

which are crucial in cancer therapy. The Janus kinase (JAK) family, anaplastic lymphoma

kinase (ALK), and cyclin-dependent kinases (CDKs) are prominent targets.

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor

[label="Cytokine Receptor", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK

[label="JAK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substituted_2_AP
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[label="Substituted\n2-Aminopyridine\nInhibitor", shape=invhouse, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_P [label="pSTAT", shape=ellipse, style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="pSTAT Dimer", shape=doublecircle,

style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus",

shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene

Transcription\n(Proliferation, Differentiation,\nInflammation)", shape=note, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK ->

STAT [label="Phosphorylates"]; Substituted_2_AP -> JAK [label="Inhibits", color="#EA4335",

fontcolor="#EA4335", arrowhead=tee]; STAT -> STAT_P [style=invis]; STAT_P -> Dimer

[label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene

[label="Initiates"]; } caption: Inhibition of the JAK-STAT signaling pathway.

The Janus kinase 2 (JAK2) is a key target for myeloproliferative neoplasms, and several 2-

aminopyridine derivatives have shown potent inhibitory activity.[1] One study identified

compound 16m-(R) with an IC50 of 3 nM against JAK2, demonstrating high selectivity over

other JAK family members. Another compound, 21b, exhibited an IC50 of 9 nM for JAK2 and

showed significant antiproliferative activity in HEL cells.[2]

Similarly, 2-aminopyridine derivatives have been developed as potent dual inhibitors of ROS1

and ALK, which are important in certain types of non-small cell lung cancer.[3] Notably, the

spiro derivative C01 was found to be approximately 30 times more potent than the approved

drug Crizotinib against the resistant ROS1G2032R mutant, with an IC50 of 42.3 nM.[3]

In the realm of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), dual

inhibitors are being explored to overcome drug resistance. Compound 8e, a 2-aminopyridine

derivative, showed potent inhibitory activity against both CDK9 and HDAC1 with IC50 values of

88.4 nM and 168.9 nM, respectively.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38444393/
https://www.researchgate.net/publication/357624256_Design_synthesis_and_SAR_study_of_2-aminopyridine_derivatives_as_potent_and_selective_JAK2_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC10288926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10288926/
https://pubmed.ncbi.nlm.nih.gov/39178382/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC50 (nM) Cell Line Reference

16m-(R) JAK2 3 -

JAK1 255 -

JAK3 228 -

21b JAK2 9 HEL [2]

JAK1 2484 - [2]

JAK3 1656 - [2]

C01
CD74-

ROS1G2032R
42.3 Ba/F3 [3]

8e CDK9 88.4 - [4]

HDAC1 168.9 - [4]

Antimicrobial Activity
Substituted 2-aminopyridines also exhibit significant antibacterial and antifungal activity.[5][6]

Multicomponent reactions have been efficiently used to synthesize libraries of these

compounds for screening. For example, a series of 2-amino-3-cyanopyridine derivatives were

synthesized and tested against various microbial strains. Compound 2c from one such study

showed remarkable activity against Gram-positive bacteria, particularly S. aureus and B.

subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[6]

Compound Microorganism MIC (µg/mL) Reference

2c
Staphylococcus

aureus
0.039 [6]

Bacillus subtilis 0.039 [6]

Bacillus cereus 0.078

Enterococcus faecalis 0.078

Micrococcus luteus 0.078 [7]
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Synthesis of Substituted 2-Aminopyridines
The synthesis of substituted 2-aminopyridines can be achieved through various methods, from

classical reactions to modern, efficient multicomponent reactions (MCRs).

// Nodes Enaminone [label="Enaminone", fillcolor="#F1F3F4", fontcolor="#202124"];

Malononitrile [label="Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAmine

[label="Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix

Components\n(Solvent-free)", shape=ellipse, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=cds,

style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael [label="Michael

Addition\n&\nIntramolecular Cyclization", shape=cds, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Aromatization [label="Aromatization", shape=cds, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\n2-Amino-3-

cyanopyridine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enaminone -> Mixing; Malononitrile -> Mixing; PrimaryAmine -> Mixing; Mixing ->

Knoevenagel; Knoevenagel -> Michael; Michael -> Aromatization; Aromatization -> Product; }

caption: Multicomponent reaction for 2-aminopyridine synthesis.

General Experimental Protocol for Multicomponent
Synthesis of 2-Amino-3-cyanopyridines
This protocol is adapted from a solvent-free method for synthesizing 2-amino-3-cyanopyridine

derivatives.[7]

Materials:

Appropriate enaminone (1 mmol)

Malononitrile (1 mmol)

Substituted primary amine (1 mmol)

Procedure:
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A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the respective primary

amine (1 mmol) is prepared.

The reaction is carried out under solvent-free conditions.

The reaction mixture is heated (optimized temperature may vary, e.g., 80°C) for a specified

period (e.g., 10-30 minutes), and the progress is monitored by Thin Layer Chromatography

(TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The resulting solid product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to

remove any unreacted starting materials.

The crude product is then purified by recrystallization from an appropriate solvent system

(e.g., ethanol or DMF/methanol) to afford the pure substituted 2-amino-3-cyanopyridine.

The structure of the synthesized compound is confirmed using spectroscopic techniques

such as FTIR, 1H NMR, and 13C NMR.

Structure-Activity Relationship (SAR)
The biological activity of substituted 2-aminopyridines is highly dependent on the nature and

position of the substituents on the pyridine ring and the amino group.

// Nodes Core [label="2-Aminopyridine Core", shape=hexagon, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; R1 [label="R1\n(e.g., Cyano group at C3)", fillcolor="#F1F3F4",

fontcolor="#202124"]; R2 [label="R2\n(e.g., Aryl group at C4)", fillcolor="#F1F3F4",

fontcolor="#202124"]; R3 [label="R3\n(e.g., Alkyl/Aryl group at C6)", fillcolor="#F1F3F4",

fontcolor="#202124"]; R4 [label="R4\n(Substituent on Amino group)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Activity [label="Biological Activity\n(Kinase Inhibition,\nAntibacterial,

etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> R1 [label="C3 Substitution"]; Core -> R2 [label="C4 Substitution"]; Core -> R3

[label="C6 Substitution"]; Core -> R4 [label="N-Substitution"]; R1 -> Activity [color="#EA4335"];

R2 -> Activity [color="#EA4335"]; R3 -> Activity [color="#EA4335"]; R4 -> Activity

[color="#EA4335"]; } caption: Structure-Activity Relationship of 2-aminopyridines.
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For antimalarial 3,5-diaryl-2-aminopyridines, studies have shown that modifications to the 2-

amino group or the pyridine core often lead to a loss of activity. However, replacing the pyridine

core with a pyrazine ring resulted in a novel series of potent oral antimalarial agents.[8] One

such compound demonstrated complete curative effects in a P. berghei-infected mouse model

at a dose of 4 x 10 mg/kg.[8]

In the case of antibacterial 2-amino-3-cyanopyridines, the presence of a cyclohexylamine

substituent at the 2-amino position was found to be crucial for activity against Gram-positive

bacteria. The introduction of other groups after the amine function led to a disappearance of the

antimicrobial effect.

For JAK2 inhibitors, the stereochemistry of substituents can play a critical role. For instance,

the (R)-enantiomer of a particular compound was identified as the more potent inhibitor. The

overall structure-activity relationship (SAR) for these inhibitors often involves optimizing the

substituents to fit into the ATP-binding pocket of the kinase.[1]

Conclusion
Substituted 2-aminopyridines continue to be a highly valuable scaffold in the discovery of new

therapeutic agents. Their synthetic tractability, coupled with the wide range of biological

activities they exhibit, ensures their continued prominence in medicinal chemistry. The data and

protocols presented in this guide offer a comprehensive resource for researchers aiming to

explore and exploit the therapeutic potential of this versatile class of compounds. Further

investigations into novel substitution patterns and biological targets will undoubtedly lead to the

development of next-generation drugs based on the 2-aminopyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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